molecular formula C19H23N3O2 B2809771 5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide CAS No. 2320143-50-6

5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2809771
CAS No.: 2320143-50-6
M. Wt: 325.412
InChI Key: RTULREHHCAIJNX-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-(7-oxaspiro[35]nonan-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

The synthesis of 5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic oxetane intermediate. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to yield the final compound . The reaction conditions typically involve the use of specific reagents such as Oxone® in formic acid for oxidative cyclizations . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like Oxone®.

    Reduction: Common reducing agents such as sodium borohydride may be used.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects . The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar compounds include other spirocyclic oxetanes and pyrazole derivatives. Compared to these, 5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide is unique due to its specific spirocyclic structure and the presence of both pyrazole and oxetane moieties . This combination of structural features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14-16(13-20-22(14)15-5-3-2-4-6-15)18(23)21-17-7-8-19(17)9-11-24-12-10-19/h2-6,13,17H,7-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTULREHHCAIJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCC34CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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